molecular formula C10H9F2NOS B1453248 2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile CAS No. 1269151-40-7

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile

Cat. No. B1453248
M. Wt: 229.25 g/mol
InChI Key: PCGCPMZSLAPJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile (DFMSAP) is a difluoromethyl-substituted sulfanyl-substituted acetonitrile that has been studied extensively in both scientific research and laboratory experiments. It is a highly useful compound due to its unique structure and its ability to undergo a variety of chemical reactions. It is a versatile compound that has been used in a wide range of applications, including synthesis of pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

  • Bio-imaging : Compounds with similar structures are often used as fluorophores in bio-imaging . They are used to visualize cellular processes and structures. The methods of application typically involve introducing the fluorophore into the biological system and using specialized imaging techniques to capture the fluorescence emitted by the compound .

  • Deep-sea Research : Certain compounds are used in deep-sea research, particularly in the development of submersibles . While the specific application of “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” is not mentioned, it’s possible that similar compounds could be used in the construction or operation of these devices .

  • Biological Pathways of Siderophores : Siderophores are small molecules known for their high iron binding capacity . While “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” is not specifically mentioned, it’s possible that similar compounds could play a role in the synthesis or function of siderophores .

  • Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .

  • Synthesis, Catalysis, and Biomedical and Materials Research : Low-valent group-14 compounds have been used in synthesis, catalysis, and biomedical and materials research . They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .

  • Chemical Properties and Structure : The compound “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” has a CAS Number: 1269151-40-7 and a molecular weight of 229.25 . While not a specific application, understanding the chemical properties and structure of a compound is crucial for its potential use in various scientific fields .

  • Low-Valent Compounds with Heavy Group-14 Elements : Over the last two decades, the low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties . These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .

  • Synthesis, Catalysis, and Biomedical and Materials Research : Low-valent group-14 compounds have been used in synthesis, catalysis, and biomedical and materials research . They have been used in reactions including polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone .

  • Chemical Properties and Structure : The compound “2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile” has a CAS Number: 1269151-40-7 and a molecular weight of 229.25 . While not a specific application, understanding the chemical properties and structure of a compound is crucial for its potential use in various scientific fields .

properties

IUPAC Name

2-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NOS/c1-14-8-6-7(4-5-13)2-3-9(8)15-10(11)12/h2-3,6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCPMZSLAPJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC#N)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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